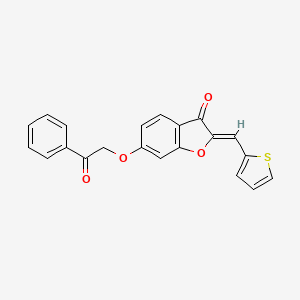

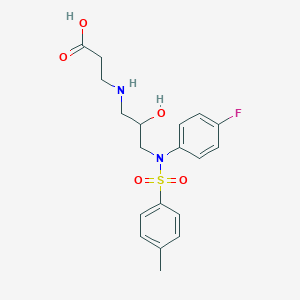

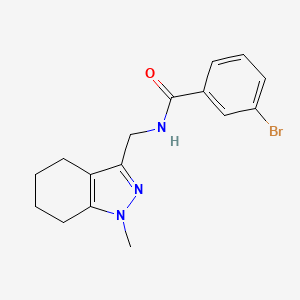

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as K252a and is a natural product that was first isolated from the fermentation broth of Nocardiopsis sp. in 1990. Since then, researchers have been exploring the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The compound has been explored in the context of synthetic chemistry, particularly in the reactions involving heterocyclic compounds. For instance, research by Kandeel and Youssef (2001) delved into the reactions of aroylmethylene-thiazolidines with nitrile oxides, leading to the formation of complex compounds with structures proven by spectral data. This study highlights the chemical versatility and reactivity of compounds within the same family as the mentioned benzofuran derivative, emphasizing their potential in synthesizing novel materials with specific chemical properties (Kandeel & Youssef, 2001).

Material Science and Polymer Technology

In materials science, the structural motifs similar to the mentioned compound have been incorporated into polymers for various applications. For example, Wang and Shieh (1998) reported on the use of a compound as a reactive flame-retardant in epoxy resins, showcasing how such structures can enhance material properties like flame resistance, thermal stability, and glass transition temperature (Wang & Shieh, 1998). Similarly, research on cognitive enhancing agents by Ono et al. (1995) and polymer solar cells by Qin et al. (2009) demonstrates the broad applicability of these compounds in developing advanced materials and devices with improved performance and functionalities (Ono et al., 1995); (Qin et al., 2009).

Advanced Applications in Sensing and Energy Storage

The compound's framework has also found utility in the development of sensors and energy storage systems. Nolan et al. (2006) explored thiophene-modified Zinspy sensors for imaging neuronal cell zinc uptake, illustrating the potential of benzofuran derivatives in biomedical imaging applications (Nolan et al., 2006). In the realm of energy storage, Uemachi, Iwasa, and Mitani (2001) presented a new redox system based on polyphenylene, similar in structure to the compound , for high-capacity lithium secondary batteries, signifying the relevance of such compounds in enhancing the performance of energy storage devices (Uemachi et al., 2001).

properties

IUPAC Name |

(2Z)-6-phenacyloxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-18(14-5-2-1-3-6-14)13-24-15-8-9-17-19(11-15)25-20(21(17)23)12-16-7-4-10-26-16/h1-12H,13H2/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQNDYHWVUEPNO-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)